N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. Finally, the aniline moiety is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The aniline moiety can participate in hydrogen bonding and other interactions with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl-N-(1-methylcyclohexyl)aniline
- 4-Methylphenyl-N-(1-methylcyclohexyl)aniline
- 3-Methylphenyl-N-(1-methylcyclohexyl)aniline
Uniqueness
N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to the presence of the tetrazole ring, which is not commonly found in similar compounds. This ring imparts distinct chemical and biological properties, making the compound valuable for various applications.
Properties
Molecular Formula |
C19H21N5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C19H21N5/c1-15-9-5-6-12-17(15)24-18(21-22-23-24)19(13-7-8-14-19)20-16-10-3-2-4-11-16/h2-6,9-12,20H,7-8,13-14H2,1H3 |
InChI Key |
RPCNQZQIAQUXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.